

5-Fluoro-2-(trifluoromethyl)phenol melting point and boiling point

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Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)phenol

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An In-Depth Technical Guide to the Physicochemical Properties of **5-Fluoro-2-(trifluoromethyl)phenol**

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key physical properties, specifically the melting and boiling points, of **5-Fluoro-2-(trifluoromethyl)phenol**. As a valued building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application in synthesis, purification, and formulation. This document details not only the empirical values for its melting and boiling points but also delves into the underlying molecular principles governing these properties. Furthermore, it furnishes detailed, field-proven protocols for the experimental determination of these values, ensuring scientific rigor and reproducibility in a laboratory setting.

Compound Profile: **5-Fluoro-2-(trifluoromethyl)phenol**

5-Fluoro-2-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol ring substituted with both a fluorine atom and a trifluoromethyl group. These substitutions

significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Identifier	Value
IUPAC Name	5-fluoro-2-(trifluoromethyl)phenol
CAS Number	243459-91-8
Molecular Formula	C ₇ H ₄ F ₄ O
Molecular Weight	180.10 g/mol
Structure	

Core Physical Properties: Melting and Boiling Points

The phase transition temperatures are critical parameters for handling, purification (e.g., distillation and recrystallization), and reaction setup.

Physical Property	Value	Source
Melting Point	48-52 °C	ChemicalBook[1]
42.0-51.0 °C	Thermo Scientific[2]	
Boiling Point	163.5 ± 35.0 °C (Predicted)	ChemicalBook[1]

Note: The reported boiling point is a predicted value. Experimental determination is recommended for applications requiring high precision.

Scientific Integrity: The Causality Behind Physical Properties

The observed melting and boiling points of **5-Fluoro-2-(trifluoromethyl)phenol** are a direct consequence of its unique molecular structure and the resulting intermolecular forces.

- **Hydrogen Bonding:** The primary contributor to the compound's relatively high melting and boiling points is the hydroxyl (-OH) group. This group allows molecules to engage in strong intermolecular hydrogen bonding, where the hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule. A significant amount of thermal energy is required to overcome these strong interactions.
- **Dipole-Dipole Interactions:** The high electronegativity of the fluorine and oxygen atoms, along with the three fluorine atoms in the trifluoromethyl group, creates a significant molecular dipole. This leads to strong dipole-dipole attractions between adjacent molecules, further increasing the energy needed for phase transitions.
- **Electron-Withdrawing Effects:** The trifluoromethyl ($-CF_3$) group is a potent electron-withdrawing group due to the high electronegativity of fluorine.^{[3][4]} This effect increases the acidity of the phenolic proton, strengthening the hydrogen bonds it can form.^[2]
- **London Dispersion Forces:** As with all molecules, van der Waals forces are present. The trifluoromethyl group, being larger than a hydrogen atom, increases the molecule's surface area and electron cloud size, contributing to stronger transient London dispersion forces.
- **Molecular Shape and Crystal Packing:** The compound's solid state as a crystalline powder at room temperature indicates that its molecular shape allows for efficient packing into a stable crystal lattice. The energy required to break this lattice structure defines its melting point.

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, the following standard operating procedures are provided for the determination of melting and boiling points.

Protocol for Melting Point Determination (Capillary Method)

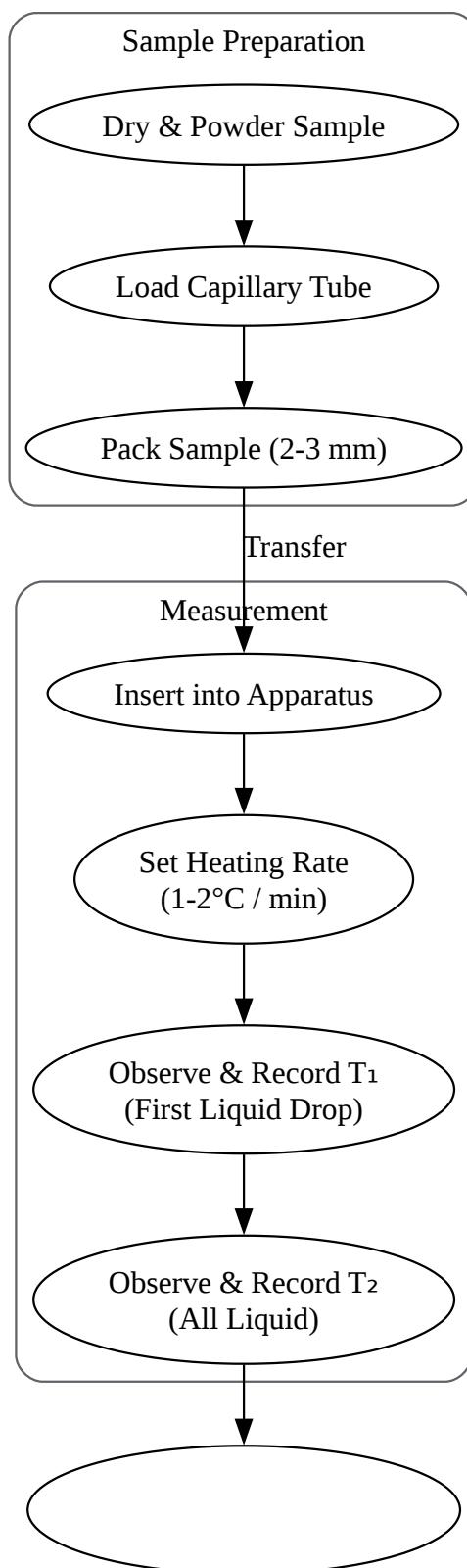
This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.^[5]

Methodology:

- **Sample Preparation:**

- Ensure the **5-Fluoro-2-(trifluoromethyl)phenol** sample is completely dry and finely powdered. Moisture can act as an impurity and depress the melting point.[6]
- Press the open end of a glass capillary tube into the powder to collect a small amount of the sample.
- Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[6][7]
- The final packed sample height should be 2-3 mm for an accurate reading.[6][7]

- Apparatus Setup & Measurement:
 - Place the packed capillary tube into the sample holder of a melting point apparatus.
 - Set the heating rate. For an unknown sample, a rapid heating (4-5°C/minute) can be used to find an approximate melting range.[7]
 - For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15°C below the approximate melting point, then slow the heating rate to 1-2°C per minute.[7]
 - Record two temperatures:
 - T_1 (Onset of Melting): The temperature at which the first drop of liquid appears.[7]
 - T_2 (Complete Melting): The temperature at which the last solid particle liquefies.
 - The melting point is reported as the range $T_1 - T_2$. A pure compound will have a sharp melting range (typically 0.5-1.0°C).

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Caption: Workflow for Boiling Point Determination via Simple Distillation.

Conclusion

The melting point (approx. 42-52 °C) and predicted boiling point (approx. 163.5 °C) of **5-Fluoro-2-(trifluoromethyl)phenol** are defining physical characteristics that govern its handling and application. These properties are logically derived from its molecular structure, which facilitates strong intermolecular hydrogen bonding and dipole-dipole forces. The provided experimental protocols offer a validated framework for the precise and reliable determination of these values, upholding the principles of scientific integrity and enabling the compound's effective use in advanced research and development.

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